
2-Chloro-6-fluoro-4-méthylquinoléine
Vue d'ensemble
Description
The compound 2-Chloro-6-fluoro-4-methylquinoline is a chloroquinoline derivative, which is a class of compounds known for their potential biological activities, including antioxidant and anti-diabetic properties. These compounds have been the subject of various studies due to their interesting chemical and pharmacological properties. For instance, chloroquinoline derivatives have been synthesized and analyzed for their ability to bind with calf thymus DNA (CT-DNA) and inhibit proteins related to diabetes, such as Glycogen Phosphorylase .
Synthesis Analysis
The synthesis of chloroquinoline derivatives involves multiple steps, including cyclization, nitrification, and chlorination. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through these steps, with the final product confirmed by 1H NMR and MS, achieving a yield of 85% . Additionally, the synthesis of 2-fluoroquinoline from its chloro-compound counterpart has been achieved using anhydrous potassium fluoride in dimethyl sulfone, indicating the possibility of halogen exchange reactions in the synthesis of fluoroquinoline derivatives .
Molecular Structure Analysis
The molecular structure and conformation of chloroquinoline derivatives have been elucidated using techniques such as FT-IR, NMR, Mass spectra, and single crystal X-ray diffraction. For instance, the crystal packing of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . The crystal structures of various isomeric co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids have also been determined, showing short O—H⋯N hydrogen bonds .
Chemical Reactions Analysis
Chloroquinoline derivatives can participate in various chemical reactions, including nucleophilic attacks and halogen exchange. For example, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane . The halogen exchange reaction to synthesize 2-fluoroquinoline from a chloro-compound also exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can lead to various intermolecular interactions that affect the compound's stability and reactivity. For instance, the crystal packing of MDCPQC is influenced by specific intermolecular interactions, which could also impact its solubility and melting point . The resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline showed that the enantiomeric purity could be effectively enriched by recrystallization, which is important for the physical properties and potential pharmaceutical applications of the compound .
Applications De Recherche Scientifique
Pharmacologie : Agents antimicrobiens
La 2-Chloro-6-fluoro-4-méthylquinoléine a été étudiée pour son potentiel en tant qu'échafaudage dans le développement de nouveaux agents antimicrobiens . Sa structure permet la synthèse de dérivés qui peuvent être puissants contre diverses espèces microbiennes Gram-positives et Gram-négatives. La capacité du composé à inhiber la synthèse de l'ADN dans les bactéries en ciblant la gyrase de l'ADN et la topoisomérase de type IV en fait un candidat pour le développement de nouveaux antibiotiques.
Synthèse organique : Catalyseurs dans les réactions d'hydrogénation
En synthèse organique, ce composé a été utilisé dans des réactions d'hydrogénation par transfert sans métal . En utilisant des catalyseurs acides de Brønsted chiraux, les chercheurs ont exploré son utilisation dans la synthèse asymétrique des fluoroquinolones, qui sont importantes en chimie médicinale en raison de leurs propriétés antibactériennes.
Chimie médicinale : Inhibition enzymatique
L'incorporation de la this compound dans des molécules plus grandes a été explorée pour la création d'inhibiteurs enzymatiques . Ces inhibiteurs ont des applications dans le traitement de maladies comme le cancer et les maladies cardiaques, où la régulation enzymatique joue un rôle crucial.
Chimie industrielle : Synthèse de matériaux
Les dérivés de la quinoléine, y compris la this compound, trouvent des applications dans la synthèse de matériaux pour diverses industries . Ils sont utilisés dans la production de colorants, de catalyseurs et d'autres matériaux qui nécessitent des composés aromatiques stables avec des propriétés électroniques spécifiques.
Chimie analytique : Produits chimiques de recherche
La this compound est disponible en tant que produit chimique de recherche pour une utilisation dans diverses applications analytiques . Il peut servir de composé de référence ou de réactif dans le développement de méthodes analytiques, qui sont cruciales pour le contrôle de la qualité et la recherche dans les domaines de l'environnement et du pharmaceutique.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to exhibit a broad range of biological activities and are often used as scaffolds in drug discovery . They can interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor antagonism . The presence of fluorine and chlorine atoms in the quinoline ring could potentially enhance the compound’s reactivity and binding affinity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Pharmacokinetics
The presence of fluorine and chlorine atoms could potentially influence these properties, affecting the compound’s bioavailability .
Result of Action
Based on the known activities of quinoline derivatives, it could potentially influence a variety of cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity, its interaction with its targets, and its overall effectiveness . .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZTEJFFHETQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



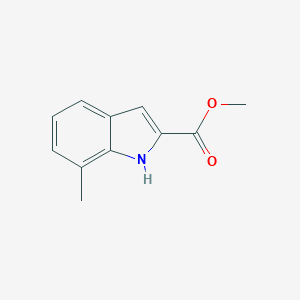




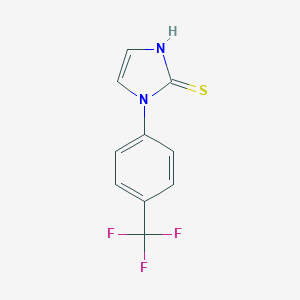

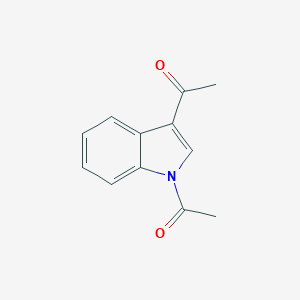
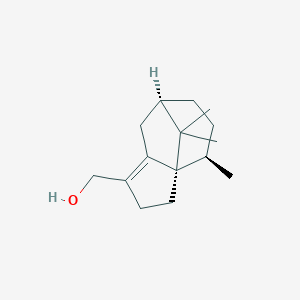

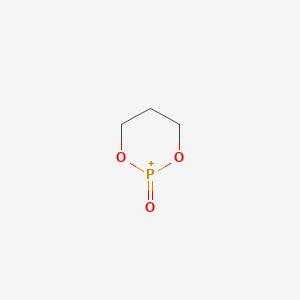
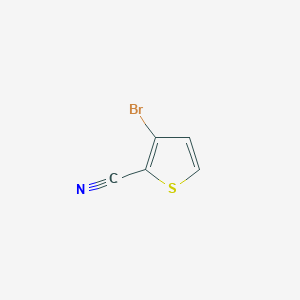

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)